H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2 (CTAP) vs. CTOP: Superior Antagonist Potency at μ-Opioid Receptors
CTAP demonstrates greater antagonist potency for μ-opioid receptors compared with the classical μ-selective antagonist CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂). This superiority is established through both radioligand binding affinity and functional pA₂ determinations [1]. In head-to-head comparisons, CTAP exhibits higher affinity for MOR binding sites, while functional pA₂ analysis confirms its enhanced competitive antagonism [2].
| Evidence Dimension | μ-Opioid Receptor Antagonist Potency (pA₂) |
|---|---|
| Target Compound Data | pA₂ = 11.4 (CTAP) |
| Comparator Or Baseline | CTOP: pA₂ = 11.3; Naloxone: pA₂ ≈ 10.3 |
| Quantified Difference | CTAP pA₂ 0.1 log unit higher than CTOP; approximately 10-fold greater potency than naloxone |
| Conditions | Intraspinal administration; gastrointestinal transit inhibition test; rat model |
Why This Matters
CTAP's higher pA₂ value translates to approximately 10-fold greater in vivo potency compared with the classical antagonist naloxone, enabling lower dosing requirements for equivalent MOR blockade.
- [1] Abbruscato, T. J., Thomas, S. A., Hruby, V. J., & Davis, T. P. (1997). Blood-brain barrier permeability and bioavailability of a highly potent and μ-selective opioid receptor antagonist, CTAP: comparison with morphine. Journal of Pharmacology and Experimental Therapeutics, 280(1), 402-409. View Source
- [2] Kramer, T. H., Shook, J. E., Kazmierski, W., Ayres, E. A., Wire, W. S., Hruby, V. J., & Burks, T. F. (1989). Novel peptidic mu opioid antagonists: pharmacologic characterization in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 249(2), 544-551. View Source
